

An In-depth Technical Guide to 2-Chloro-5-fluoropyrimidine

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Compound of Interest

Compound Name: 2-Chloro-5-fluoropyrimidine

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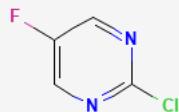
This technical guide provides a comprehensive overview of **2-Chloro-5-fluoropyrimidine**, a key building block in medicinal chemistry and materials science. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, experimental protocols for its synthesis, and its application in subsequent chemical transformations.

Chemical Structure and Nomenclature

2-Chloro-5-fluoropyrimidine is a halogenated heterocyclic compound derived from pyrimidine. The pyrimidine ring is substituted with a chlorine atom at position 2 and a fluorine atom at position 5.

- IUPAC Name: **2-chloro-5-fluoropyrimidine**[\[1\]](#)
- CAS Number: 62802-42-0[\[1\]](#)
- Molecular Formula: C₄H₂ClFN₂[\[1\]](#)[\[2\]](#)
- SMILES: C1=C(C=NC(=N1)Cl)F[\[1\]](#)
- InChI Key: AGYUQBNABXVWMS-UHFFFAOYSA-N[\[2\]](#)

The structure of **2-Chloro-5-fluoropyrimidine** is presented below:



Physicochemical and Spectroscopic Data

The quantitative properties of **2-Chloro-5-fluoropyrimidine** are summarized in the table below. This data is essential for its application in chemical synthesis, enabling appropriate selection of solvents, reaction conditions, and purification techniques.

Property	Value	Reference(s)
Molecular Weight	132.52 g/mol	[1] [2]
Appearance	Clear, colorless to yellow liquid	[3]
Density	1.439 g/mL at 20 °C	[2]
Boiling Point	172-174 °C at 760 mmHg	[3]
Flash Point	65 °C (149 °F) - closed cup	[2]
Refractive Index (n _{20/D})	1.503	[2]
pKa (Predicted)	-2.54 ± 0.22	
Solubility	Sparingly soluble in water; soluble in common organic solvents.	

Note: Spectral data such as NMR and IR are available through chemical supplier databases but are not detailed here.

Experimental Protocols

Detailed methodologies for the synthesis of **2-Chloro-5-fluoropyrimidine** and its subsequent use in nucleophilic aromatic substitution are provided below. These protocols are based on established chemical literature for analogous transformations.

Synthesis of 2-Chloro-5-fluoropyrimidine

The synthesis of **2-Chloro-5-fluoropyrimidine** is typically achieved through the selective reduction (dechlorination) of 2,4-dichloro-5-fluoropyrimidine. The precursor, 2,4-dichloro-5-fluoropyrimidine, is synthesized from 5-fluorouracil.[\[4\]](#)

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil

This procedure involves the chlorination of 5-fluorouracil using a chlorinating agent such as phosphorus oxychloride (POCl_3) in the presence of a base like N,N-dimethylaniline (DMA).[\[4\]](#)
[\[5\]](#)

- Materials: 5-fluorouracil, phosphorus oxychloride, N,N-dimethylaniline, dichloromethane, hydrochloric acid, sodium bicarbonate solution.
- Procedure:
 - Under an inert nitrogen atmosphere, a mixture of 5-fluorouracil (1.0 eq) and phosphorus oxychloride (2.5 eq) is heated to approximately 100 °C with stirring.[\[5\]](#)
 - N,N-dimethylaniline (2.0 eq) is added dropwise over several hours, maintaining the reaction temperature at 100 °C.[\[5\]](#)
 - The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until completion (typically 2-4 hours).[\[4\]](#)[\[5\]](#)
 - After completion, the mixture is cooled to room temperature and quenched by slowly pouring it into a biphasic mixture of water and dichloromethane, ensuring the temperature remains below 40 °C.[\[5\]](#)
 - The layers are separated, and the aqueous phase is extracted with dichloromethane.[\[5\]](#)
 - The combined organic layers are washed sequentially with aqueous hydrochloric acid and aqueous sodium bicarbonate solution.[\[5\]](#)

- The organic solvent is removed under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine, which can be used in the next step or purified by distillation.

Step 2: Selective Reduction to **2-Chloro-5-fluoropyrimidine**

This step involves the selective removal of the chlorine atom at the C4 position, which is more reactive towards reduction than the C2 chlorine.

- Materials: 2,4-dichloro-5-fluoropyrimidine, reducing agent (e.g., zinc powder), acid (e.g., acetic acid), solvent (e.g., methanol or ethanol).
- Procedure:
 - 2,4-dichloro-5-fluoropyrimidine (1.0 eq) is dissolved in a suitable solvent such as methanol.
 - A reducing metal powder, such as zinc (1.1-1.5 eq), is added to the solution.
 - The mixture is stirred, and an acid, such as acetic acid, is added dropwise while maintaining the temperature.
 - The reaction is monitored by TLC or GC-MS. Upon completion, the solid catalyst is removed by filtration.
 - The solvent is evaporated under reduced pressure.
 - The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
 - The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
 - The crude product is purified by vacuum distillation or column chromatography to yield **2-Chloro-5-fluoropyrimidine**.

Application in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, enhanced by the electronegative substituents, makes **2-Chloro-5-fluoropyrimidine** an excellent substrate for nucleophilic

aromatic substitution (SNAr) reactions. The chlorine atom at the C2 position can be readily displaced by various nucleophiles. A representative protocol for the amination with aniline is provided below.

- Materials: **2-Chloro-5-fluoropyrimidine**, aniline, a base (e.g., potassium carbonate or DIPEA), a solvent (e.g., DMF or acetonitrile), ethyl acetate, water, brine.
- Procedure:
 - In a round-bottom flask, dissolve **2-Chloro-5-fluoropyrimidine** (1.0 eq) in an anhydrous solvent like DMF.
 - Add the amine nucleophile, such as aniline (1.1 eq), followed by a base, such as potassium carbonate (2.0 eq).^[6]
 - Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.^[7]
 - Cool the reaction mixture to room temperature and pour it into water.
 - Extract the aqueous mixture with ethyl acetate.^[7]
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.^[7]
 - Purify the crude product by column chromatography on silica gel to obtain the desired 2-anilino-5-fluoropyrimidine.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow from the precursor 5-fluorouracil to **2-Chloro-5-fluoropyrimidine** and its subsequent functionalization via a nucleophilic aromatic substitution reaction.



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Caption: Synthetic workflow for the preparation and functionalization of **2-Chloro-5-fluoropyrimidine**.

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